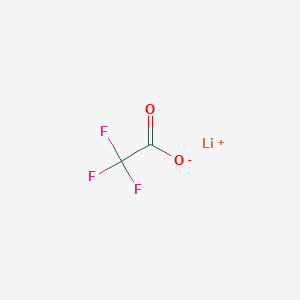

lithium;2,2,2-trifluoroacetate

Description

Lithium 2,2,2-trifluoroacetate (LiTFA; CAS 2923-17-3) is a lithium salt of trifluoroacetic acid with the molecular formula C₂F₃LiO₂ and a molecular weight of 119.96 g/mol . It is commonly available in high purity (95–97%) for laboratory and industrial applications, including use in lithium-sulfur (Li-S) batteries and high-performance liquid chromatography (HPLC) .

Properties

IUPAC Name |

lithium;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2.Li/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFDLPWPRRSVSM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(=O)(C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C(=O)(C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F3LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Neutralization of Lithium Hydroxide with Trifluoroacetic Acid

The most straightforward laboratory synthesis involves the neutralization of lithium hydroxide (LiOH) with trifluoroacetic acid (TFA). The reaction proceeds in an aqueous medium at ambient temperature, yielding lithium trifluoroacetate and water:

Stoichiometric control ensures complete neutralization, with excess TFA avoided to prevent byproduct formation. The product is isolated via solvent evaporation under reduced pressure, typically achieving yields exceeding 90%.

Alternative Routes Using Lithium Carbonate

Lithium carbonate (LiCO) serves as a cost-effective precursor in larger-scale syntheses. The reaction with TFA generates lithium trifluoroacetate, carbon dioxide, and water:

This method requires gentle heating (40–60°C) to accelerate CO evolution, with yields comparable to the LiOH route. However, residual LiCO may necessitate additional purification steps.

Industrial-Scale Production Techniques

Optimized Reaction Conditions

Industrial synthesis prioritizes yield, purity, and scalability. Continuous stirred-tank reactors (CSTRs) are employed to maintain precise stoichiometric ratios and temperature control (50–70°C). TFA is introduced incrementally to mitigate exothermic effects, while in-line pH monitoring ensures reaction completion.

Table 1: Comparison of Laboratory vs. Industrial Synthesis

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reactor Type | Batch Flask | Continuous Stirred-Tank |

| Temperature | 25°C | 50–70°C |

| Yield | 90–95% | 95–98% |

| Purification | Solvent Evaporation | Crystallization & Filtration |

Solvent and Catalyst Innovations

Recent advancements incorporate trifluoroacetic anhydride (TFAA) as a dehydrating agent to enhance reaction efficiency. For example, refluxing LiOH with TFA and TFAA at 80°C for 24 hours reduces water content, facilitating higher-purity LiTFA. This approach is particularly advantageous in moisture-sensitive applications.

Purification and Isolation Processes

Crystallization Techniques

Post-synthesis, LiTFA is crystallized from aqueous or alcoholic solutions. Slow cooling (0.5°C/min) promotes large crystal formation, minimizing occluded impurities. Methanol or ethanol is preferred for recrystallization due to LiTFA’s high solubility in water and limited solubility in organic solvents.

Drying and Solvent Removal

Final drying under vacuum (10–20 mmHg) at 60°C ensures residual solvent levels below 0.1%. Thermogravimetric analysis (TGA) confirms the absence of hydrate phases, critical for applications requiring anhydrous conditions.

Analytical Characterization

Spectroscopic Methods

Thermal and Elemental Analysis

Table 2: Key Analytical Parameters for LiTFA

| Technique | Parameter | Value |

|---|---|---|

| FTIR | C=O Stretch | 1670 cm |

| TGA | Decomposition Onset | 220°C |

| Elemental Analysis | % C (Theoretical) | 18.4% |

Historical Development of Trifluoroacetic Acid Synthesis

Early Production Methods

Initial TFA synthesis involved hazardous fluorination of acetone or oxidation of m-aminobenzotrifluoride using permanganates. These methods, though revolutionary, faced challenges in yield and safety, with byproducts complicating purification.

Modern Precursor Preparation

Contemporary TFA production leverages catalytic fluorination and electrochemical methods, achieving >99% purity. This high-purity TFA is critical for synthesizing LiTFA with minimal ionic contaminants.

Comparative Analysis of Synthesis Routes

Efficiency and Environmental Impact

The LiOH route offers simplicity and high yields but generates aqueous waste requiring neutralization. Conversely, the LiCO method produces CO, necessitating carbon capture systems in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Lithium;2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoroacetate group.

Complexation Reactions: It can form complexes with various metal ions, which is useful in catalysis and material science.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, acids, and bases. The reactions typically occur under mild conditions, often in aqueous or organic solvents.

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with halides can produce trifluoroacetate esters, while reactions with acids can yield trifluoroacetic acid .

Scientific Research Applications

Lithium;2,2,2-trifluoroacetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoroacetate esters and other derivatives.

Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: It is used in the production of high-performance materials, including polymers and coatings

Mechanism of Action

The mechanism by which lithium;2,2,2-trifluoroacetate exerts its effects involves the interaction of the trifluoroacetate ion with various molecular targets. The trifluoroacetate group is known for its electron-withdrawing properties, which can influence the reactivity and stability of compounds. In biochemical applications, it can interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Key Properties:

- Physical State: Solid (monohydrate form also exists) .

- Solubility : Soluble in polar solvents like propylene carbonate, with conductivity influenced by ion-pair and triple-ion formation .

- Applications :

- Safety : Classified as UN 2811 (toxic solid), requiring precautions to avoid inhalation, skin contact, and environmental release .

Comparison with Structurally Similar Lithium Salts

Lithium Trifluoroacetate vs. Lithium Difluoroacetate

Structural Difference : Lithium difluoroacetate (LiDFA) has one fewer fluorine atom on the acetate group compared to LiTFA.

Mechanistic Insight : The trifluoro group (-CF₃) in LiTFA reduces charge density on oxygen atoms, lowering association constants and improving ionic mobility compared to LiDFA .

Lithium Trifluoroacetate vs. Lithium Acetate

Structural Difference : Lithium acetate (CH₃COOLi) lacks fluorine substituents.

Functional Impact: The -CF₃ group in LiTFA improves compatibility with non-aqueous electrolytes in batteries, whereas lithium acetate is preferred in aqueous systems .

Lithium Trifluoroacetate vs. Lithium Triflate

Structural Difference : Lithium triflate (CF₃SO₃Li) contains a sulfonate group instead of carboxylate.

Usage Context : Lithium triflate is favored in high-temperature electrochemical devices, while LiTFA is cost-effective for Li-S battery research .

Q & A

Q. What are the recommended methods for synthesizing lithium 2,2,2-trifluoroacetate with high purity?

Lithium 2,2,2-trifluoroacetate is typically synthesized by neutralizing trifluoroacetic acid with lithium hydroxide or carbonate under anhydrous conditions. Key steps include:

- Reacting trifluoroacetic acid (TFA) with lithium carbonate in a molar ratio of 2:1 to ensure complete neutralization.

- Conducting the reaction in an inert atmosphere (e.g., argon) to prevent moisture absorption, as the compound is hygroscopic .

- Purification via recrystallization using aprotic solvents like acetone or diethyl ether to avoid hydrolysis.

- Confirming purity via elemental analysis and NMR spectroscopy to ensure minimal residual acid or solvent .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of lithium 2,2,2-trifluoroacetate?

- ¹⁹F NMR : Identifies the trifluoroacetate anion (CF₃COO⁻) through characteristic shifts near δ -75 ppm, confirming the absence of free TFA .

- FT-IR : Detects symmetric and asymmetric stretching of carboxylate groups (~1650–1750 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

- X-ray Diffraction (XRD) : Resolves crystalline structure, particularly useful for verifying monohydrate forms (C₂F₃LiO₂·H₂O) .

Q. How does the solubility profile of lithium 2,2,2-trifluoroacetate influence its application in different solvent systems?

Lithium trifluoroacetate exhibits high solubility in polar aprotic solvents (e.g., propylene carbonate, DMSO) due to strong ion-dipole interactions. This property makes it suitable for:

- Electrolyte studies in non-aqueous systems, where ion mobility is critical for conductivity measurements .

- Organic synthesis as a Lewis acid catalyst in reactions requiring polar media.

- Stability in water is limited due to hydrolysis, releasing HF; thus, anhydrous conditions are preferred for long-term storage .

Advanced Research Questions

Q. How can temperature-dependent conductivity measurements elucidate ion-pair and triple-ion formation mechanisms of lithium 2,2,2-trifluoroacetate in aprotic solvents?

Conductivity studies in propylene carbonate (PC) reveal that lithium trifluoroacetate forms ion pairs ([Li⁺⋯CF₃COO⁻]) and triple ions (e.g., [Li⁺⋯CF₃COO⁻⋯Li⁺]) even in high-permittivity solvents (ε ≈ 64). Key findings include:

- Association Constants (K_A) : Increase with decreasing temperature (e.g., K_A rises from 0.5 to 1.2 M⁻¹ as T drops from 308 K to 238 K), indicating entropy-driven dissociation .

- Triple-Ion Dominance : At low concentrations (<0.01 M), triple ions contribute significantly to conductivity, requiring extended Debye-Hückel models for accurate analysis .

- Electron-Withdrawing Effects : The CF₃ group reduces oxygen charge density, weakening ion pairing compared to less electronegative analogs (e.g., lithium difluoroacetate) .

Q. What strategies can mitigate discrepancies in association constants derived from conductivity data versus computational models for lithium trifluoroacetate solutions?

Discrepancies arise from neglecting non-Coulombic interactions (e.g., solvation effects, steric hindrance) in density functional theory (DFT) models. Solutions include:

- Incorporating solvent-specific permittivity and ion size parameters into Generalized Gradient Approximation (GGA) functionals to better predict ion-pair stability .

- Validating computational results with experimental techniques like Raman spectroscopy, which directly probes ion-pair vibrational modes .

- Adjusting for trace water contamination (<50 ppm), which selectively solvates Li⁺ and artificially elevates conductivity .

Q. What role does lithium 2,2,2-trifluoroacetate play in electrochemical applications, such as lithium-ion battery electrolytes?

Lithium trifluoroacetate derivatives (e.g., ethyl trifluoroacetate) enhance electrolyte performance by:

- Stabilizing lithium salts via strong anion coordination, improving ionic conductivity in ethylene carbonate/ethyl methyl carbonate blends .

- Reducing electrode passivation through HF scavenging, critical for prolonging battery cycle life .

- Enabling low-temperature operation (<-20°C) due to reduced viscosity and high ion mobility in trifluoroacetate-based formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.